

Technical Guide: 3-(Anilinomethyl)phenol – Architecture, Synthesis, and Reactivity[1]

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Compound of Interest

Compound Name: 3-(Anilinomethyl)phenol

CAS No.: 93189-07-2

Cat. No.: B1287411

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Executive Summary

3-(Anilinomethyl)phenol (CAS: Analogous to 101-18-8 derivatives) serves as a critical "reduced Schiff base" scaffold in organic synthesis and coordination chemistry.[1][2] Unlike its ortho-substituted isomer—which is ubiquitous in salicylaldimine (salen/salan) ligand chemistry and benzoxazine synthesis—the meta-isomer offers a unique geometric configuration.[1][2] By positioning the amine tether at the 3-position relative to the phenolic hydroxyl, it prevents intramolecular hydrogen bonding and ring closure, thereby exposing both functional groups for intermolecular networking. This guide details its physicochemical profile, robust synthetic protocols via reductive amination, and its divergent reactivity compared to traditional phenolic ligands.[2][3]

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a phenol ring linked to an aniline moiety via a methylene (

) bridge at the meta position.[1][2] This connectivity is chemically significant:

- **Electronic Decoupling:** The methylene bridge acts as an insulator, preventing direct conjugation between the phenol -system and the aniline -system.
- **Steric Freedom:** The meta substitution prevents the formation of the stable 6-membered chelate ring typical of ortho-isomers (salan ligands), forcing the donor groups (N and O) to act independently or bridge two different metal centers.[1]

Physicochemical Properties (Calculated & Estimated)

Property	Value / Description	Mechanistic Implication
Molecular Formula		Base scaffold for diarylamines. [1][2]
Molecular Weight	199.25 g/mol	Low MW facilitates good atom economy in polymerizations.[1][2]
LogP (Octanol/Water)	~2.5 – 2.8 (Est.) [1][2]	Moderate lipophilicity; cell-permeable for drug discovery applications.[1][2]
pKa (Phenolic -OH)	~9.9	Typical phenol acidity; deprotonation allows anionic coordination.[1][2]
pKa (Anilinic -NH-)	~4.0 (Conjugate acid)	Less basic than alkyl amines due to phenyl ring delocalization.[1][2]
H-Bond Donors	2 (-OH, -NH-)	Capable of dual hydrogen bonding in supramolecular networks.[1][2]

Structural Visualization

The following diagram illustrates the connectivity and the critical "meta" spacing that dictates its reactivity.



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Part 2: Synthetic Pathways & Mechanistic Insight[1] [4]

The synthesis of **3-(anilinomethyl)phenol** is most reliably achieved via Reductive Amination. [1][2] This two-stage "one-pot" protocol is preferred over direct alkylation (using benzyl halides) because it avoids over-alkylation (quaternary ammonium salt formation) and requires milder conditions.[1][2]

The Protocol: Reductive Amination

Reaction Type: Nucleophilic Addition followed by Hydride Reduction.[1][2]

Reagents:

- Electrophile: 3-Hydroxybenzaldehyde (1.0 equiv)[1][2]
- Nucleophile: Aniline (1.0 equiv)[1][2]
- Solvent: Methanol (MeOH) or Ethanol (EtOH) – Protic solvents facilitate imine formation.[1][2]
- Reducing Agent: Sodium Borohydride () (1.5 equiv) – Selected for chemoselectivity; reduces imines but tolerates phenols.[1][2]

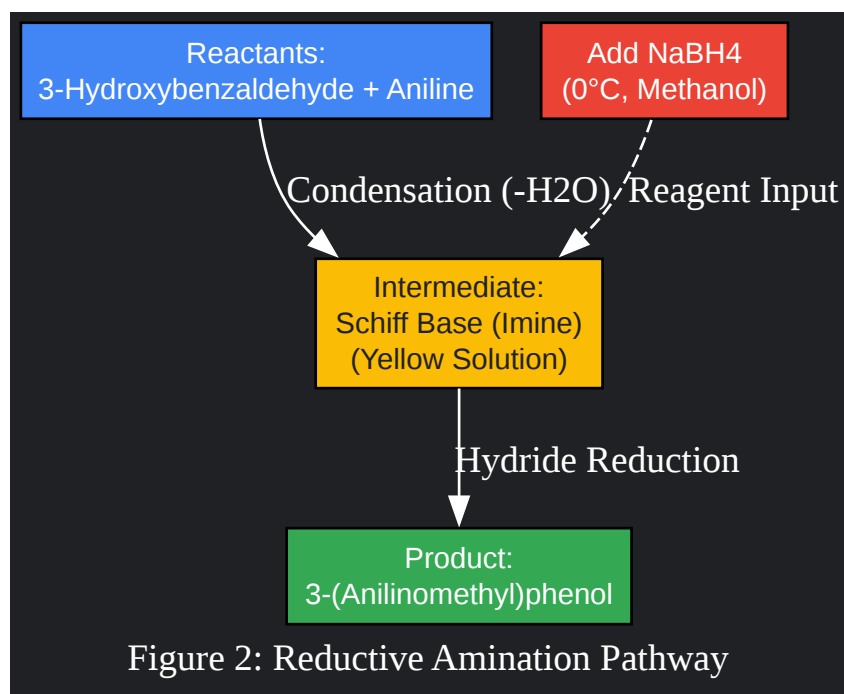
Step-by-Step Methodology:

- Imine Formation (Condensation):
 - Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous MeOH (100 mL).
 - Add aniline (9.3 g, 100 mmol) dropwise at room temperature.
 - Observation: The solution often turns yellow/orange, indicating the formation of the Schiff base (imine).
 - Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane).^{[1][2]} Disappearance of the aldehyde spot () confirms conversion.^{[1][2]}
- Reduction:
 - Cool the reaction mixture to 0°C (ice bath).
 - Add (5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.^[2]
 - Allow to warm to room temperature and stir for 2 hours.
 - Mechanism:^{[2][3][4][5]} The borohydride attacks the electrophilic imine carbon, irreversibly forming the amine.
- Work-up & Purification:
 - Quench with water (50 mL) to destroy excess hydride.^{[1][2]}
 - Evaporate MeOH under reduced pressure.^{[1][2]}
 - Extract the aqueous residue with Dichloromethane (DCM) (mL).^{[1][2]}
 - Dry organic layer over

, filter, and concentrate.[2]

- Recrystallization: The crude solid is typically recrystallized from Ethanol/Water to yield off-white crystals.[1][2]

Synthetic Workflow Diagram



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Part 3: Reactivity & Functionalization[2] Divergence from Ortho-Isomers (Benzoxazines)

A critical distinction for researchers:

- Ortho-Isomer (2-position): Reacts with formaldehyde to form a Benzoxazine ring.[1][2] The proximity of the -OH and -NH- allows a methylene bridge to close the ring between O and N. [1]
- Meta-Isomer (3-position - Current Topic): Cannot form a simple benzoxazine ring. The distance is too great.

- Consequence: Reaction with formaldehyde leads to Novolac-type polymerization (linking aromatic rings) rather than heterocycle formation.^{[1][2]} This makes **3-(anilinomethyl)phenol** a crosslinker, not a monomer for ring-opening polymerization.^{[1][2]}

Coordination Chemistry (Ligand Design)

The meta-geometry dictates its use in Supramolecular Assemblies rather than chelation:

- Bridging Ligand: The nitrogen and oxygen donors point in divergent directions, ideal for linking two metal centers in Metal-Organic Frameworks (MOFs).^{[1][2]}
- Hard/Soft Character:
 - Phenolate Oxygen: Hard donor (binds
,
)^{[1][2]}
 - Amine Nitrogen: Intermediate donor (binds
,
)^{[1][2]}

Part 4: Applications in Drug Discovery & Materials Pharmaceutical Pharmacophore

The diarylamine motif is a privileged structure in medicinal chemistry.^{[1][2]}

- Kinase Inhibition: The flexibility of the methylene bridge allows the two aromatic rings to adopt a "butterfly" conformation, often required to fit into the hydrophobic ATP-binding pockets of kinases.
- Antioxidant Activity: The phenolic group provides radical scavenging capability, while the amine can regenerate the phenol or act as a secondary antioxidant.

Thermoset Curing Agents

In epoxy resin systems, **3-(anilinomethyl)phenol** acts as a dual-function hardener:

- Catalytic: The tertiary amine (formed after initial reaction with epoxy) accelerates the curing process.^{[1][2]}
- Stoichiometric: The phenolic -OH and the secondary -NH- both react with epoxide rings to integrate into the polymer matrix, increasing the Glass Transition Temperature () due to the rigid aromatic backbone.^[1]

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